1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-
Overview
Description
The compound “1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-” is a chemical compound. Unfortunately, I couldn’t find more specific information about this compound12.
Synthesis Analysis
I couldn’t find specific information about the synthesis of this compound3.
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information about the molecular structure of this compound3.Chemical Reactions Analysis
Chemical reactions analysis involves studying the processes that lead to the transformation of one set of chemical substances to another. I couldn’t find specific information about the chemical reactions involving this compound3.Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, melting point, density, molecular formula, and molecular weight. Unfortunately, I couldn’t find specific information about the physical and chemical properties of this compound34.Scientific Research Applications
Intermediate in Benazepril Hydrochloride Synthesis : This compound is an intermediate in the synthesis of benazepril hydrochloride, a medication used for heart failure and hypertension treatment. A study discussed the synthesis process using L-homphenylalanine alkyl ester and other materials, examining the impact of reaction conditions on yield and diastereomer ratios (Kafssi Hassan et al., 2007).
Quantification in Pharmacokinetic Studies : A gas chromatographic-mass spectrometric method was developed for quantifying this compound and its active metabolite in plasma and urine. This method is crucial for pharmacokinetic and bioavailability studies of the angiotensin-converting enzyme inhibitor prodrug (G. Kaiser et al., 1987).
Enantioselective Synthesis of ACE Inhibitors : Research described the enantioselective synthesis of this compound as an angiotensin-converting enzyme inhibitor, using a crystallization-based resolution of a racemic amino intermediate (Stephen K. Boyer et al., 1988).
Structure-Activity Relationship in ACE Inhibition : A study synthesized a series of derivatives of this compound and evaluated their angiotensin-converting enzyme inhibition efficacy. The structure-activity profile of these derivatives was analyzed, revealing insights into their medicinal potential (J. Stanton et al., 1985).
Novel Synthesis Methods : Various studies have explored new methods for synthesizing this compound and its derivatives, contributing to the field of synthetic organic chemistry and providing more efficient pathways for producing these medically significant molecules. For example, a study described a new synthesis of aromatic methoxy and methylenedioxy substituted derivatives (B. Pecherer et al., 1972).
Disposition and Metabolism Studies : Research has been conducted on the disposition and metabolism of this compound in various species, like rats, dogs, and baboons, which is essential for understanding its pharmacokinetics and potential as a drug (F. Waldmeier et al., 1989).
Synthesis of CCR5 Antagonists : One study reported the practical synthesis of a CCR5 antagonist using this compound, illustrating its utility in developing treatments for conditions like HIV (T. Ikemoto et al., 2005).
Safety And Hazards
Safety and hazards refer to the potential risks associated with the handling and use of the compound. I couldn’t find specific information about the safety and hazards of this compound5.
Future Directions
Future directions could involve further research into the compound’s properties, potential uses, and effects. Unfortunately, I couldn’t find specific information about the future directions of research for this compound36.
properties
IUPAC Name |
2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo- | |
CAS RN |
98626-50-7, 131064-75-0 | |
Record name | Benazepril, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-42456A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENAZEPRIL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENAZEPRIL, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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